4-Chloro-5-iodo-3-nitroquinoline
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Overview
Description
4-Chloro-5-iodo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 4-chloroquinoline followed by iodination. The nitration step introduces the nitro group at the 3-position, while the iodination step introduces the iodine atom at the 5-position. Reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Derivatives with different functional groups replacing chlorine or iodine.
Reduction: 4-Chloro-5-iodo-3-aminoquinoline.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
4-Chloro-5-iodo-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-3-nitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the iodine and nitro groups, making it less reactive.
5-Iodoquinoline: Lacks the chlorine and nitro groups, affecting its biological activity.
3-Nitroquinoline: Lacks the chlorine and iodine groups, altering its chemical reactivity.
Uniqueness
4-Chloro-5-iodo-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, iodine, and nitro) in the quinoline ring.
Properties
Molecular Formula |
C9H4ClIN2O2 |
---|---|
Molecular Weight |
334.50 g/mol |
IUPAC Name |
4-chloro-5-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-9-7(13(14)15)4-12-6-3-1-2-5(11)8(6)9/h1-4H |
InChI Key |
CPLUBAHXVATMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)I)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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